molecular formula C8H10N2O2 B181158 2-(4-Nitrophenyl)ethanamine CAS No. 24954-67-4

2-(4-Nitrophenyl)ethanamine

Cat. No.: B181158
CAS No.: 24954-67-4
M. Wt: 166.18 g/mol
InChI Key: IOXOZOPLBFXYLM-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)ethanamine is an organic compound with the molecular formula C8H10N2O2. It is also known as 4-Nitrophenethylamine. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanamine chain. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .

Mode of Action

It’s known that it’s used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles .

Biochemical Pathways

Its role as an intermediate in the synthesis of various pharmaceuticals suggests that it may be involved in multiple biochemical pathways .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of 2-(4-Nitrophenyl)ethanamine can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a cool, dry place in a tightly closed container, away from oxidizing agents . This suggests that exposure to heat, moisture, and oxidizing agents could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)ethanamine typically involves the nitration of phenethylamine. One common method includes the nitration of phenethylamine using nitric acid and sulfuric acid to introduce the nitro group at the para position of the phenyl ring. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes, including the initial nitration of benzene to form nitrobenzene, followed by the reduction of nitrobenzene to aniline, and subsequent alkylation to form phenethylamine. The final nitration step introduces the nitro group at the para position of the phenyl ring.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)ethanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The ethanamine chain can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-(4-Aminophenyl)ethanamine.

    Substitution: Various substituted phenethylamines.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-(4-Nitrophenyl)ethanamine is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Phenethylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitroaniline: Contains a nitro group but lacks the ethanamine chain, limiting its applications in certain syntheses.

    2-(4-Aminophenyl)ethanamine: The reduced form of 2-(4-Nitrophenyl)ethanamine, with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both the nitro group and the ethanamine chain, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXOZOPLBFXYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902562
Record name NoName_3084
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24954-67-4, 29968-78-3
Record name 4-Nitrophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024954674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029968783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC299559
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 24954-67-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITROPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAS3H3GQM9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

24.2 g. (0.20 mol) Phenethylamine are carefully mixed in an ice-bath with 125 ml. concentrated sulphuric acid. After stirring for 1 hour, 16.8 g. (0.21 mol) ammonium nitrate in 125 ml. concentrated sulphuric acid are carefully added dropwise thereto at 0° to 5° C. After a further hour, the reaction mixture is poured on to 1.5 liters of ice and the pH adjusted to 9 with a concentrated aqueous solution of ammonium hydroxide. The aqueous phase is extracted several times with diethyl ether, the combined organic phases are dried over anhydrous magnesium sulphate, evaporated to dryness and the residue is distilled. There are obtained 14.5 g. (44% of theory) of a colourless oil; b.p. 110°-115° C./0.01 Torr. 1H-NMR (60 MHz, CDCl3, ppm): δ=2.99 (q, 2H, J=2.0 Hz, CH2); 3.05 (t, 2H, J=2.0 Hz, CH2).
Quantity
0.2 mol
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reactant
Reaction Step One
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0.21 mol
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reactant
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[Compound]
Name
ice
Quantity
1.5 L
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solvent
Reaction Step Six

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